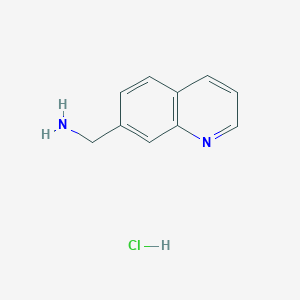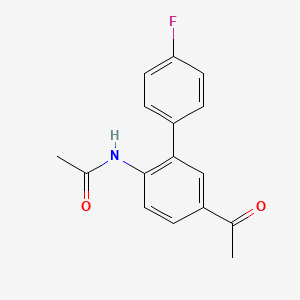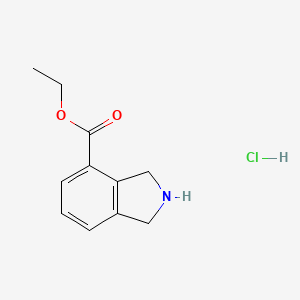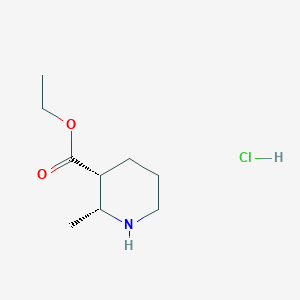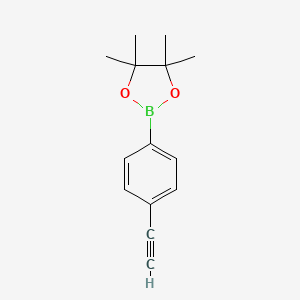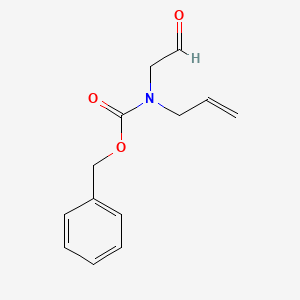![molecular formula C16H20OSSi B1398754 (2-{Dimethyl[4-(methylsulfanyl)phenyl]silyl}phenyl)methanol CAS No. 1217863-50-7](/img/structure/B1398754.png)
(2-{Dimethyl[4-(methylsulfanyl)phenyl]silyl}phenyl)methanol
描述
(2-{Dimethyl[4-(methylsulfanyl)phenyl]silyl}phenyl)methanol is an organosilicon compound with the molecular formula C16H20OSSi This compound is characterized by the presence of a silyl group attached to a phenyl ring, which is further substituted with a dimethyl group and a methylsulfanyl group The compound also contains a methanol group attached to another phenyl ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-{Dimethyl[4-(methylsulfanyl)phenyl]silyl}phenyl)methanol typically involves the reaction of appropriate phenylsilane derivatives with suitable reagents. One common method involves the hydrosilylation of a phenylacetylene derivative with dimethylchlorosilane in the presence of a platinum catalyst. The resulting intermediate is then subjected to further reactions to introduce the methylsulfanyl group and the methanol group.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrosilylation processes using specialized reactors and catalysts. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to achieve high yields and purity of the final product. The purification process may include distillation, crystallization, or chromatography techniques to remove impurities and obtain the desired compound.
化学反应分析
Types of Reactions
(2-{Dimethyl[4-(methylsulfanyl)phenyl]silyl}phenyl)methanol undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions to convert the methanol group to a methyl group using reducing agents like lithium aluminum hydride.
Substitution: The silyl group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and water.
Reduction: Lithium aluminum hydride, diethyl ether, and anhydrous conditions.
Substitution: Sodium hydride, potassium tert-butoxide, dimethyl sulfoxide, and inert atmosphere.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Methyl-substituted derivatives.
Substitution: Various substituted silyl derivatives depending on the nucleophile used.
科学研究应用
(2-{Dimethyl[4-(methylsulfanyl)phenyl]silyl}phenyl)methanol has several scientific research applications, including:
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
作用机制
The mechanism of action of (2-{Dimethyl[4-(methylsulfanyl)phenyl]silyl}phenyl)methanol involves its interaction with specific molecular targets and pathways. The silyl group can enhance the lipophilicity and membrane permeability of the compound, facilitating its entry into cells. The methylsulfanyl group may interact with thiol-containing enzymes and proteins, potentially inhibiting their activity. The methanol group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
相似化合物的比较
Similar Compounds
- (2-{Dimethyl[4-(methylsulfanyl)phenyl]silyl}phenyl)ethanol
- (2-{Dimethyl[4-(methylsulfanyl)phenyl]silyl}phenyl)propane
- (2-{Dimethyl[4-(methylsulfanyl)phenyl]silyl}phenyl)butane
Uniqueness
(2-{Dimethyl[4-(methylsulfanyl)phenyl]silyl}phenyl)methanol is unique due to the presence of both the silyl and methylsulfanyl groups, which impart distinct chemical properties and reactivity. The combination of these functional groups allows for versatile chemical transformations and potential applications in various fields. Additionally, the methanol group provides a site for further functionalization, enhancing the compound’s utility in synthetic and medicinal chemistry.
属性
IUPAC Name |
[2-[dimethyl-(4-methylsulfanylphenyl)silyl]phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20OSSi/c1-18-14-8-10-15(11-9-14)19(2,3)16-7-5-4-6-13(16)12-17/h4-11,17H,12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYMHMHLSZBSCIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C1=CC=C(C=C1)SC)C2=CC=CC=C2CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20OSSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50726228 | |
| Record name | (2-{Dimethyl[4-(methylsulfanyl)phenyl]silyl}phenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50726228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1217863-50-7 | |
| Record name | (2-{Dimethyl[4-(methylsulfanyl)phenyl]silyl}phenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50726228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2-{dimethyl[4-(methylsulfanyl)phenyl]silyl}phenyl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


